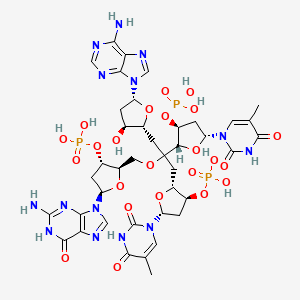
d(A-T-G-T)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound d(A-T-G-T) is a short sequence of deoxyribonucleic acid (DNA) consisting of the nucleotides adenine (A), thymine (T), guanine (G), and thymine (T). These nucleotides are linked together by phosphodiester bonds, forming a part of the DNA structure. DNA sequences like d(A-T-G-T) play crucial roles in various biological processes, including genetic coding, replication, and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d(A-T-G-T) can be achieved through solid-phase synthesis, a common method for creating short DNA sequences. This process involves the sequential addition of nucleotides to a growing chain anchored to a solid support. The steps include:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.
Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.
Capping: Blocking of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Industrial Production Methods
Industrial production of DNA sequences like d(A-T-G-T) often involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual solid-phase synthesis but are optimized for speed and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: DNA sequences can undergo oxidation, leading to the formation of various oxidative products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Nucleotides within the sequence can be substituted with modified bases for research purposes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Modified nucleotides with specific functional groups.
Major Products
Oxidation: Formation of 8-oxoguanine, thymine glycol.
Reduction: Reduced nucleotides.
Substitution: Modified DNA sequences with altered properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, d(A-T-G-T) is used as a model compound to study DNA interactions, binding affinities, and the effects of chemical modifications.
Biology
In biological research, this sequence can be used to investigate gene expression, DNA-protein interactions, and the mechanisms of DNA replication and repair.
Medicine
In medicine, d(A-T-G-T) can be utilized in the development of diagnostic tools, gene therapy, and the study of genetic diseases.
Industry
Industrially, short DNA sequences like d(A-T-G-T) are used in the production of synthetic genes, development of biosensors, and as components in nanotechnology.
Mecanismo De Acción
The mechanism by which d(A-T-G-T) exerts its effects involves its interaction with proteins and enzymes that recognize specific DNA sequences. These interactions can influence various cellular processes, including transcription, replication, and repair. The molecular targets include DNA-binding proteins, polymerases, and repair enzymes.
Comparación Con Compuestos Similares
Similar Compounds
d(A-T-C-G): Another short DNA sequence with a different nucleotide arrangement.
d(G-C-A-T): A sequence with guanine and cytosine instead of adenine and thymine.
Uniqueness
The uniqueness of d(A-T-G-T) lies in its specific sequence, which determines its binding affinity and interaction with proteins. This sequence can be used to study specific genetic elements and their roles in various biological processes.
Propiedades
Número CAS |
80565-17-9 |
|---|---|
Fórmula molecular |
C40H51N14O23P3 |
Peso molecular |
1188.8 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propan-2-yl]oxymethyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C40H51N14O23P3/c1-15-9-51(38(59)49-34(15)56)25-4-18(75-78(61,62)63)22(72-25)8-40(7-21-17(55)3-24(71-21)53-13-45-28-31(41)43-12-44-32(28)53,30-20(77-80(67,68)69)6-26(74-30)52-10-16(2)35(57)50-39(52)60)70-11-23-19(76-79(64,65)66)5-27(73-23)54-14-46-29-33(54)47-37(42)48-36(29)58/h9-10,12-14,17-27,30,55H,3-8,11H2,1-2H3,(H2,41,43,44)(H,49,56,59)(H,50,57,60)(H2,61,62,63)(H2,64,65,66)(H2,67,68,69)(H3,42,47,48,58)/t17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,30-,40?/m0/s1 |
Clave InChI |
KJHUZEWFUDHFOB-NZRMLTGDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
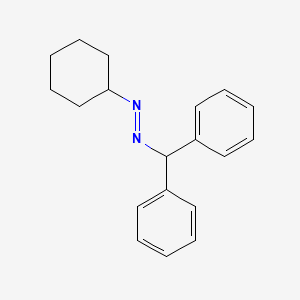

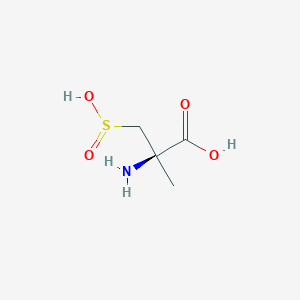
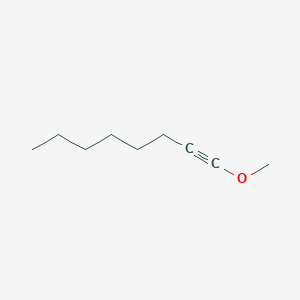
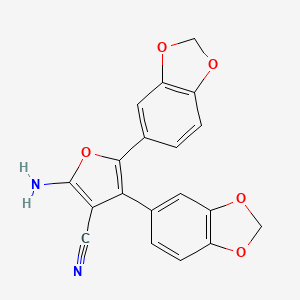
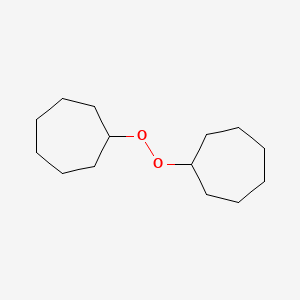
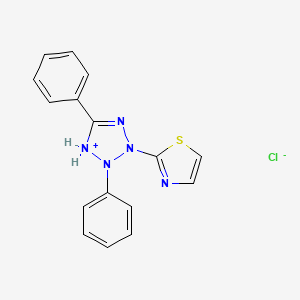
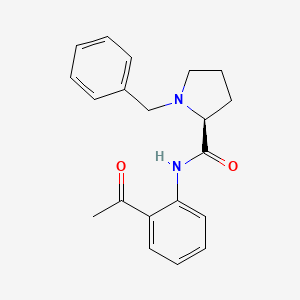
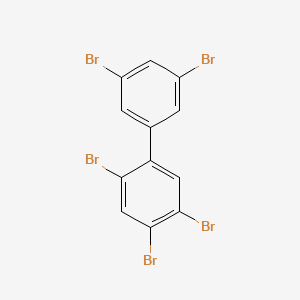
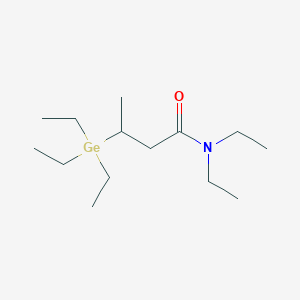
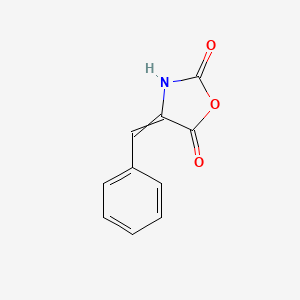
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
